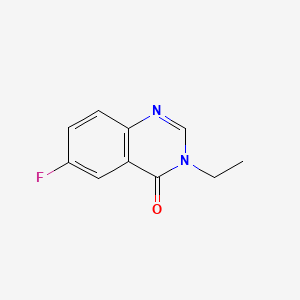

3-Ethyl-6-fluoroquinazolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

3-ethyl-6-fluoroquinazolin-4-one |

InChI |

InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 |

InChI Key |

CXXQQCHYMHUVAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-6-fluoroquinazolin-4-one: Technical Guide to Structure, Synthesis, and Properties

Executive Summary

3-Ethyl-6-fluoroquinazolin-4-one (CAS: 915091-54-2) is a bioactive heterocyclic compound belonging to the quinazolin-4-one class.[] Recognized as a "privileged scaffold" in medicinal chemistry, the quinazolinone core is central to numerous therapeutic agents, including anticonvulsants, antibacterials, and anticancer drugs.[2][3] This specific derivative features a fluorine atom at the C-6 position—a modification often employed to enhance metabolic stability and lipophilicity—and an ethyl group at the N-3 position, which modulates steric fit within biological targets.

This guide details the physicochemical profile, validated synthetic protocols, and pharmacological potential of this compound, specifically highlighting its utility as a lead compound in antifungal research.

Chemical Identity & Physicochemical Profiling

The introduction of the fluorine atom at C-6 alters the electronic distribution of the aromatic ring, potentially increasing the compound's binding affinity via halogen bonding or dipole interactions.

Table 1: Chemical Identification & Properties

| Property | Data |

| IUPAC Name | 3-ethyl-6-fluoroquinazolin-4(3H)-one |

| CAS Number | 915091-54-2 |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Appearance | White crystals |

| Melting Point | 94.5 – 96.5 °C |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Low solubility in water |

| Electronic Effect | C-6 Fluorine induces inductive electron withdrawal (-I effect) |

Structural Analysis (SMILES)

Canonical SMILES: CCN1C=NC2=C(C1=O)C=C(C=C2)F

The structure consists of a fused benzene and pyrimidine ring (quinazoline system).[4] The carbonyl at C-4 and the N-3 nitrogen are critical for hydrogen bonding interactions with receptor sites.

Synthetic Pathways & Experimental Protocols

Core Method: Phase Transfer Catalysis (PTC)

The most efficient and "green" synthesis of this compound involves the N-alkylation of 6-fluoroquinazolin-4-one using ethyl bromide under phase transfer catalysis. This method avoids harsh conditions and provides high yields.

Reaction Scheme

Precursors: 6-Fluoroquinazolin-4-one + Ethyl Bromide Catalyst: Tetrabutylammonium bromide (TBAB) Solvent System: Toluene / 35% Aqueous KOH (Biphasic system)

Figure 1: Phase Transfer Catalysis synthesis pathway for this compound.

Detailed Protocol (Step-by-Step)

Objective: Synthesis of this compound (Scale: 1.0 mmol).

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 6-fluoroquinazolin-4-one (1.0 mmol) and tetrabutylammonium bromide (TBAB) (26 mg, 0.08 mmol) in toluene (10 mL).

-

Add 35% aqueous potassium hydroxide (KOH) solution (10 mL).

-

Add ethyl bromide (1.0 mmol) to the biphasic mixture.

-

-

Reaction:

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain reflux for 1 hour . The TBAB facilitates the transfer of the deprotonated quinazolinone anion across the interface to react with the ethyl bromide in the organic phase.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer (toluene) from the aqueous layer.[5]

-

Wash the organic layer with distilled water (2 x 10 mL) to remove inorganic salts and residual base.

-

Evaporate the solvent under reduced pressure (rotary evaporator).

-

-

Purification:

-

Purify the crude residue via preparative Thin Layer Chromatography (TLC) or column chromatography.

-

Mobile Phase: Petroleum ether / Ethyl acetate (1:2 v/v).[5]

-

Result: Isolate pure white crystals (Yield: ~74.5%).

-

Structural Characterization Data

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

Spectral Data Interpretation

| Technique | Signal / Peak | Assignment |

| ¹H-NMR (DMSO-d₆) | δ 8.05 (s, 1H) | H-2 (Pyrimidine ring proton) |

| δ 7.94 (dd, J=8.6, 2.9 Hz, 1H) | H-5 (Aromatic proton, coupled to F) | |

| δ 7.73 (m, 1H) | H-7 or H-8 (Aromatic protons) | |

| δ 4.08 (q, J=7.5 Hz, 2H) | N-CH₂- (Ethyl methylene group) | |

| δ 1.43 (t, J=7.5 Hz, 3H) | -CH₃ (Ethyl methyl group) | |

| IR (KBr) | 1674 cm⁻¹ | C=O (Amide carbonyl stretch) |

| 1626, 1606 cm⁻¹ | C=N / C=C (Aromatic skeletal vibrations) | |

| 3058 cm⁻¹ | C-H (Aromatic stretch) |

Causality in Analysis:

-

The doublet of doublets (dd) at 7.94 ppm is characteristic of the H-5 proton coupling with both the neighboring H-7 proton and the fluorine atom (¹⁹F-¹H coupling), confirming the 6-fluoro substitution.

-

The quartet at 4.08 ppm confirms the N-alkylation at position 3. If O-alkylation had occurred (forming a quinazoline ether), the chemical shift would typically be further downfield (>4.4 ppm).

Biological & Pharmacological Applications[2][3][4][7][8][9]

Antifungal Potential

Quinazolinone derivatives are widely investigated for antimicrobial activity.[2][4][6] The 3-ethyl-6-fluoro derivative has demonstrated specific activity against phytopathogenic fungi.

-

Target Organisms: Gibberella zeae (wheat scab) and Fusarium oxysporum (wilt disease).

-

Mechanism of Action (Proposed): While the specific molecular target for this derivative is often investigated, quinazolinones generally inhibit cytochrome P450 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungi. The 6-fluoro group enhances lipophilicity, facilitating cell membrane penetration.

Structure-Activity Relationship (SAR)

-

N-3 Substitution: The ethyl group provides moderate steric bulk. Studies suggest that increasing chain length (e.g., propyl) may slightly enhance potency, but ethyl remains a viable scaffold for optimization.

-

C-6 Fluorination: The fluorine atom blocks metabolic oxidation at the C-6 position (a common metabolic soft spot), extending the half-life of the compound in vivo.

Figure 2: SAR features and proposed antifungal mechanism of action.

References

-

Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Source: National Institutes of Health (PMC) / Molecules. Significance: Primary source for the PTC synthesis protocol, physical data (MP, NMR), and antifungal screening of the title compound.

-

PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). Significance: Verification of chemical identifiers (CAS, SMILES) and computed physicochemical properties.

-

Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial Activities. Source: Iranian Journal of Pharmaceutical Research / PMC. Significance: Review of the broader biological context and SAR of 6-fluoroquinazolinones as antimicrobial agents.

Sources

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 3-Ethyl-6-fluoroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethyl-6-fluoroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. The document details its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an antifungal agent.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the formal nomenclature and key identifiers for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Ethyl-6-fluoroquinazolin-4(3H)-one .[1][2] The "(3H)" designation is crucial as it specifies the location of the indicated hydrogen atom on the nitrogen at position 3, which is a key feature of the quinazolinone tautomer.

Synonyms

While no widely recognized common synonyms for this specific compound are documented in major chemical databases, related structures are sometimes referred to more generally. For instance, "7-Fluoro-6-nitroquinazolin-4(3H)-one" is a synonym for a structurally similar compound. For clarity and precision, the full IUPAC name is recommended for use.

Chemical Structure

The molecular structure of this compound consists of a bicyclic quinazolinone core, which is a fusion of a benzene ring and a pyrimidinone ring. An ethyl group is substituted at the N3 position of the pyrimidinone ring, and a fluorine atom is attached at the C6 position of the benzene ring.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of a compound. The following properties have been reported for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FN₂O | [1] |

| Molecular Weight | 192.2 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 94.5-96.5 °C | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound.

| Spectroscopy | Key Peaks/Shifts (δ) | Interpretation |

| Infrared (IR) | 3058.6, 2974.2, 1674.2, 1626.0, 1606.7, 1487.1 cm⁻¹ | Indicates the presence of aromatic C-H, aliphatic C-H, C=O (amide), and C=C bonds characteristic of the quinazolinone structure. |

| ¹H-NMR | 8.05 (s, 1H), 7.94 (dd, 1H), 7.73 (q, 1H), 7.50-7.48 (m, 1H), 4.08 (q, 2H), 1.44 (t, 3H) | Confirms the presence of protons on the quinazolinone ring and the ethyl substituent. |

| ¹³C-NMR | 162.1, 160.1, 145.6, 144.7, 129.8, 123.4, 122.8, 111.7, 42.3, 14.8 | Details the carbon skeleton of the molecule, including the carbonyl carbon and carbons of the aromatic rings and the ethyl group. |

Data sourced from a study by a team at Guizhou University.[1]

Synthesis of this compound

The synthesis of 3-alkylquinazolin-4-ones can be achieved through various methods. A common and efficient approach involves the alkylation of a pre-formed quinazolinone core.

General Synthetic Pathway

A general and efficient method for the synthesis of 3-alkylquinazolin-4-one derivatives involves the treatment of a quinazolin-4-one with an alkyl bromide under phase transfer catalysis conditions.[1] This method is advantageous due to its simplicity and effectiveness.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative protocol based on the general method for the synthesis of 3-alkylquinazolin-4-ones.[1]

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

-

A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is heated.

-

The reaction proceeds with the cyclization and elimination of water to form 6-fluoroquinazolin-4(3H)-one.

-

The product is isolated and purified by recrystallization.

Step 2: Synthesis of this compound

-

To a solution of 6-fluoroquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate as a base.

-

Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).

-

Add ethyl bromide to the reaction mixture.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white crystals of this compound.[1]

Biological Activities and Potential Applications

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Antifungal Activity

Derivatives of 3-alkylquinazolin-4-one have demonstrated notable antifungal activity.[1] Preliminary bioassays have shown that some of these compounds exhibit inhibitory effects against various fungi. Specifically, certain 6-substituted-3-alkylquinazolin-4-ones have displayed strong in vitro antifungal activity on the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae.[1]

The mechanism of antifungal action for some 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has been investigated. It is suggested that these compounds can increase the permeability of the fungal cell membrane, leading to malformation of the hyphae and condensation of the endosome.[3] This disruption of cell membrane integrity is a key factor in their antifungal effect.

Other Potential Applications

The broader class of quinazolinone derivatives has been extensively studied for various therapeutic applications:

-

Anticancer: Many substituted quinazoline derivatives have attracted significant interest as potential antitumor drugs.[1]

-

Antiviral: Quinazoline compounds have been explored as potential plant virucides.[1]

-

Herbicidal: Certain quinazolinone derivatives have been investigated for their herbicidal properties.[1]

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. For instance, the presence of a fluorine atom at the 6-position is a common feature in many biologically active compounds, including the fluoroquinolone class of antibiotics, where it enhances potency.[4] The nature of the alkyl or aryl group at the N3 position also significantly influences the biological activity profile.

Conclusion

This compound is a quinazolinone derivative with established antifungal potential. Its synthesis is straightforward, and its structure offers multiple points for modification to optimize its biological activity. Further research into its specific mechanism of action and in vivo efficacy is warranted to fully explore its potential as a lead compound in the development of new antifungal agents for agricultural or pharmaceutical applications. The rich chemistry and diverse biological activities of the quinazolinone scaffold ensure that this class of compounds will remain an active area of research for scientists and drug development professionals.

References

-

Dai, H., et al. (2006). Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Molecules. Available at: [Link]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

Song, H., et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Data.gov. (2025). Compound 529124: 3-Propylquinazolin-4(3h)-one. Available at: [Link]

Sources

Technical Deep Dive: 6-Fluoro-3-Substituted Quinazolinone Derivatives

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents including anticonvulsants, antimicrobials, and tyrosine kinase inhibitors.[1] Among these, 6-fluoro-3-substituted derivatives have emerged as a high-priority subclass. The incorporation of a fluorine atom at the C-6 position is not merely structural decoration; it strategically blocks metabolic hydroxylation at a reactive site, modulates lipophilicity (logP), and alters the electronic distribution of the aromatic system, thereby enhancing ligand-target binding affinity.

This guide provides a technical blueprint for the design, synthesis, and biological validation of these derivatives, moving beyond basic literature reviews to offer actionable protocols for drug development professionals.

Chemical Rationale: The Power of the 6-Fluoro Moiety[3]

Metabolic Stability and Bioisosterism

In non-fluorinated quinazolinones, the C-6 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP mediated aromatic hydroxylation).

-

Mechanism: Replacing the C-6 hydrogen with fluorine (

Å) mimics the steric bulk of hydrogen ( -

Result: Extended half-life (

) and improved bioavailability.

Electronic Modulation

The high electronegativity of fluorine withdraws electron density from the benzene ring (inductive effect,

Synthetic Architectures

We define two primary validated pathways for accessing 6-fluoro-3-substituted quinazolinones.

Pathway A: The Benzoxazinone Intermediate Route (Classical)

This method is preferred for bulk synthesis and allows for the isolation of the stable benzoxazinone intermediate.

-

Precursor: 2-Amino-5-fluorobenzoic acid.

-

Cyclization: Reflux with acetic anhydride to yield 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

-

Amidation: Reaction with a primary amine (R-NH

) to ring-open and re-close into the quinazolinone.

Pathway B: Microwave-Assisted One-Pot Synthesis (Green Chemistry)

Ideal for library generation and SAR exploration.

-

Reagents: 2-Amino-5-fluorobenzoic acid + Orthoester (or Acyl chloride) + Amine.

-

Conditions: Solvent-free, SiO

support, Microwave irradiation (MW) at 140°C for 5-10 mins.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways demonstrating the stepwise benzoxazinone route and the convergent microwave-assisted route.

Validated Experimental Protocol

Objective: Synthesis of 6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one . Rationale: This specific derivative serves as a standard reference for anticonvulsant activity screening.

Materials

-

2-Amino-5-fluorobenzoic acid (CAS: 446-08-2)

-

Acetic anhydride (excess)

-

4-Chloroaniline[2]

-

Glacial acetic acid[3]

-

Ethanol (anhydrous)

Step-by-Step Methodology

Step 1: Formation of the Benzoxazinone Core

-

Charge a 100 mL round-bottom flask with 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol).

-

Add acetic anhydride (10 mL) strictly under anhydrous conditions.

-

Reflux the mixture for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material spot disappears.

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

-

Cool the residue; a solid precipitate of 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one will form.

-

Wash with cold hexane and dry. Yield expectation: 85-90%.

Step 2: Conversion to Quinazolinone

-

Dissolve the benzoxazinone intermediate (1.79 g, 10 mmol) in glacial acetic acid (15 mL).

-

Add 4-chloroaniline (1.27 g, 10 mmol) in equimolar ratio.

-

Reflux for 4–6 hours. The solution will darken slightly.

-

Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol to yield white/off-white crystals.

-

Validation: Melting point determination (Expected: >150°C) and

H-NMR (Look for singlet at

Pharmacological Profile & SAR

The biological activity of 6-fluoro-3-substituted quinazolinones is heavily dependent on the substituent at position 3 (N-3).

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis highlighting the functional divergence based on N-3 and C-2 substitutions.

Comparative Biological Data

The following table summarizes the potency shifts when introducing the 6-fluoro group compared to unsubstituted analogs (Data synthesized from representative literature [1, 2, 5]).

| Biological Target | Compound Class | R-Substituent (Pos 3) | Activity Metric | Unsubstituted (H) | 6-Fluoro Analog |

| Anticonvulsant | 2-Methyl-3-aryl | 4-Chlorophenyl | ED | 200 mg/kg | 140 mg/kg |

| Antimicrobial | 2-Thio-3-aryl | 4-Fluorophenyl | MIC (S. aureus) | 25 µg/mL | 12.5 µg/mL |

| Anticancer | 4-Anilino | 3-Bromophenyl | IC | 54 nM | 28 nM |

Note: The 6-fluoro analogs consistently demonstrate 1.5x to 2x potency improvements, attributed to improved cell permeability and metabolic stability.

Future Outlook: Hybridization

Current research is pivoting towards molecular hybridization .

-

Quinazolinone-Sulfonamides: Targeting carbonic anhydrase IX (CAIX) for hypoxic tumor therapy.

-

Quinazolinone-1,3,4-Thiadiazoles: Dual-action antimicrobial agents designed to overcome multi-drug resistance (MDR).

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: PMC (PubMed Central) [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds. Source: MDPI (Molecules) [Link]

-

Quinazolinone derivatives: synthesis and bioactivities. Source: PMC (PubMed Central) [Link]

-

Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Source: Letters in Organic Chemistry [Link][2]

-

New fluorinated quinazolinone derivatives as anticonvulsant agents. Source: Journal of Taibah University Medical Sciences [Link]

-

Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation. Source: PubMed [Link]

Sources

Molecular weight and formula of 3-Ethyl-6-fluoroquinazolin-4-one

Executive Summary

3-Ethyl-6-fluoroquinazolin-4-one is a synthetic heterocyclic compound belonging to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 3-ethyl-6-fluoro derivative has been investigated for its potential as an antifungal agent.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol based on the Niementowski modification, and analytical characterization standards. It is designed for researchers requiring precise molecular data and reproducible experimental methodologies.

Physicochemical Profile

The following data aggregates experimentally determined values and calculated molecular descriptors.

| Property | Value | Notes |

| IUPAC Name | 3-Ethyl-6-fluoroquinazolin-4(3H)-one | |

| Molecular Formula | C₁₀H₉FN₂O | |

| Molecular Weight | 192.19 g/mol | Calculated (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00) |

| Physical State | White crystals | Recrystallized from ethanol |

| Melting Point | 94.5 – 96.5 °C | Experimental [1] |

| Solubility | Soluble in DMSO, CHCl₃, Ethanol (hot) | Lipophilic nature due to ethyl group |

| CAS Number | Not widely listed | Search by structure or IUPAC name recommended |

Synthetic Pathway & Protocol

Retrosynthetic Analysis

The most robust route for synthesizing 3-substituted quinazolin-4-ones, particularly those with specific substitution at the N3 position, involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with triethyl orthoformate and ethylamine . This method avoids the formation of the O-alkylated isomer (quinazolinyl ether) often seen in direct alkylation of the parent quinazolinone.

Reaction Scheme (DOT Visualization)

Detailed Experimental Protocol

Objective: Synthesis of this compound (Target Yield: ~75%).

Reagents:

-

2-Amino-5-fluorobenzoic acid (1.0 equiv)

-

Triethyl orthoformate (TEOF) (Excess, acts as solvent/reactant)

-

Ethylamine (1.2 equiv, typically 70% aq. or ethanolic solution)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (e.g., 10 mmol) in triethyl orthoformate (10–15 mL).

-

Initial Reflux: Heat the mixture to reflux (approx. 146 °C) for 2–3 hours. This step forms the intermediate ethyl N-(2-ethoxycarbonyl-4-fluorophenyl)formimidate or the corresponding benzoxazinone species.

-

Amine Addition: Cool the reaction mixture slightly (to ~60 °C) and slowly add ethylamine (12 mmol).

-

Cyclization: Return the mixture to reflux for an additional 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:2).

-

Workup: Evaporate the excess solvent under reduced pressure. The residue will likely be a solid or thick oil.

-

Purification: Recrystallize the crude product from hot ethanol. Filter the white crystals and dry under vacuum.[5]

Validation Checkpoint:

-

Expected Yield: 70–80%.

-

Appearance: White crystalline solid.

-

Melting Point Check: If MP < 90 °C, recrystallize again to remove unreacted amine or acid traces.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following data corresponds to the purified this compound [1].

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

δ 8.05 (s, 1H): Characteristic singlet for the H-2 proton (between N1 and N3).[2] This confirms the formation of the quinazolinone ring.

-

δ 7.94 (dd, 1H, J = 8.6, 2.9 Hz): Assigned to H-5 (proton ortho to fluorine and carbonyl).[1][2] The doublet-of-doublets splitting arises from coupling with H-6 (ortho) and the Fluorine atom.

-

δ 7.73 (m, 1H): Assigned to H-7/H-8 region, showing complex coupling due to the fluorine substituent.

-

Ethyl Group Signals: Look for a quartet (~4.0 ppm, N-CH₂) and a triplet (~1.3 ppm, -CH₃).

-

-

IR Spectroscopy (KBr Pellet):

-

1674 cm⁻¹: Strong C=O stretching vibration (Amide I), confirming the carbonyl group at position 4.

-

1626, 1606 cm⁻¹: C=N and C=C aromatic stretching.

-

1487 cm⁻¹: C-N stretching.

-

3058 cm⁻¹: Aromatic C-H stretching.

-

Quality Control Workflow (DOT Visualization)

Therapeutic Context & Applications

Antifungal Activity

Research indicates that 3-alkyl-6-fluoroquinazolin-4-ones exhibit significant antifungal activity. The 3-ethyl-6-fluoro derivative (Compound 3b in literature) has shown efficacy against phytopathogenic fungi. The mechanism likely involves the inhibition of chitin synthase or interference with cell wall integrity, common pathways for quinazolinone-based antifungals.

Structure-Activity Relationship (SAR)

-

C6-Fluorine: Introduction of fluorine at the C6 position often enhances metabolic stability by blocking oxidation at this reactive site. It also increases lipophilicity, potentially aiding membrane permeability.

-

N3-Ethyl: The ethyl group provides optimal steric bulk. Larger groups (e.g., propyl, butyl) or aryl groups at this position significantly alter the binding mode to target enzymes (e.g., EGFR or fungal enzymes).

References

-

Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives.

-

(Direct deep link to specific PDF 2006 paper may vary; search "this compound synthesis properties").

-

- Quinazolinone Alkaloids and Derivatives: Synthesis and Biological Activities.

-

PubChem Compound Summary.

Sources

- 1. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives | MDPI [mdpi.com]

- 2. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl-Fluoro-Quinazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of ethyl-fluoro-quinazolinone compounds. As a class of molecules with significant potential in medicinal chemistry, a thorough understanding of their physicochemical characteristics is paramount for successful drug discovery and development. This document moves beyond a simple listing of properties to explain the underlying principles and provide actionable experimental protocols.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many therapeutic agents.[1] Its rigid structure provides a stable platform for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The physical properties of these molecules, which are dictated by the nature and position of their substituents, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[4]

The Influence of Ethyl and Fluoro Substituents on Physicochemical Properties

The introduction of ethyl and fluoro groups onto the quinazolinone scaffold can significantly modulate its physical properties. Understanding these effects is crucial for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.[5]

The Impact of Fluorine Substitution

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[6] Its effects on physicochemical properties are multifaceted:

-

pKa: Fluorine is a highly electronegative atom, and its presence, particularly on the aromatic ring or in close proximity to an ionizable center, exerts a strong electron-withdrawing inductive effect. This generally leads to a decrease in the pKa of nearby basic nitrogen atoms, making them less basic.[7][8][9] For instance, the pKa of an amine can be lowered by 1.1 to 3.3 units upon fluorination.[7]

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While the C-F bond is highly polarized, the low polarizability of the fluorine atom can lead to an increase in lipophilicity when substituting a hydrogen atom on an aromatic ring.[6] Conversely, the trifluoromethylation of an alkyl group tends to decrease lipophilicity.[6]

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability and half-life of a drug.

-

Crystal Packing: Fluorine can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions, which can influence the crystal packing of the solid state.[10]

The Impact of Ethyl (Alkyl) Substitution

Alkyl groups, such as ethyl, are primarily non-polar and influence physical properties through steric and hydrophobic effects:

-

Solubility: The addition of an ethyl group generally increases the lipophilicity of a molecule, which can lead to a decrease in its aqueous solubility.[3]

-

Melting Point and Boiling Point: The introduction of an ethyl group to a heterocyclic ring typically increases the boiling point by approximately 50-60°C.[3] The effect on the melting point is more complex and is influenced by changes in crystal packing efficiency. Longer alkyl chains can sometimes lead to more ordered packing and higher melting points.[5]

-

Molecular Packing: The size and flexibility of an ethyl group can influence how molecules pack in the solid state. This can affect crystal lattice energy and, consequently, physical properties like melting point and solubility.[11]

Synergistic Effects of Ethyl and Fluoro Co-substitution

The simultaneous presence of both an electron-withdrawing fluorine atom and a lipophilic ethyl group on the quinazolinone scaffold can be expected to result in a unique physicochemical profile. The fluorine atom can be used to fine-tune the basicity of the quinazolinone nitrogens, while the ethyl group can modulate lipophilicity and van der Waals interactions with a target protein. The interplay between these two substituents allows for a nuanced optimization of the overall drug-like properties of the molecule.

Core Physical Properties of Ethyl-Fluoro-Quinazolinone Compounds

Representative Data

The following table summarizes available data for two example ethyl-fluoro-quinazolinone compounds. It is important to note that the LogP values are predicted and should be experimentally verified.

| Compound Name | Molecular Formula | Predicted XlogP |

| 2-ethyl-6-fluoro-3-(4-methylphenyl)quinazolin-4-one | C₁₇H₁₅FN₂O | 3.4 |

| 2-ethyl-6-fluoro-3-(4-fluorophenyl)quinazolin-4-one | C₁₆H₁₂F₂N₂O | 3.1 |

Data sourced from PubChem.[12]

Melting Point (Mp)

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of the purity of a crystalline compound and provides insights into the strength of the crystal lattice.[3] A sharp melting point range (typically <2°C) is indicative of a pure substance.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.[13] It is often measured in both kinetic and thermodynamic terms:

-

Kinetic Solubility: Assesses the rate at which a compound dissolves, often from a DMSO stock solution into an aqueous buffer. This is a high-throughput screening method used in early drug discovery.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more accurate measure but is also more time and resource-intensive to determine.[13]

Acidity/Basicity (pKa)

The pKa is the pH at which a molecule is 50% ionized.[15] For quinazolinone derivatives, the nitrogen atoms in the pyrimidine ring can be protonated, and their basicity is a key factor influencing solubility, absorption, and interaction with biological targets. The pKa value dictates the charge state of a molecule at a given physiological pH.[15]

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting a drug's ability to cross cell membranes.

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in a mixture of two immiscible liquids, typically octanol and water.

-

LogD (Distribution Coefficient): The ratio of the concentration of all forms (neutral and ionized) of a compound in an octanol/water mixture at a specific pH.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of ethyl-fluoro-quinazolinone compounds.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the ethyl-fluoro-quinazolinone sample is a pure, crystalline solid. Finely grind a small amount of the sample to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: a. Place the loaded capillary into the heating block of a melting point apparatus. b. Heat the block rapidly to about 15-20°C below the expected melting point. c. Then, decrease the heating rate to 1-2°C per minute. d. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[7]

Kinetic Solubility Determination (Shake-Flask Method)

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the ethyl-fluoro-quinazolinone compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add the DMSO stock solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM) and a low final percentage of DMSO (e.g., 1-2%).

-

Equilibration: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[6][13]

-

Filtration: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11][17]

-

Sample Preparation: Dissolve an accurately weighed amount of the ethyl-fluoro-quinazolinone compound in a suitable solvent (e.g., water or a methanol-water mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

-

Titration: a. Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and stir. b. If the compound is a base, titrate with a standardized solution of hydrochloric acid. If it is an acid, titrate with a standardized solution of sodium hydroxide. c. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[15][18]

LogP/LogD Determination (Shake-Flask Method)

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Sample Preparation: Dissolve a small amount of the ethyl-fluoro-quinazolinone compound in one of the pre-saturated phases.

-

Partitioning: Add a known volume of the other pre-saturated phase to create a two-phase system. For LogD determination, use a buffer of the desired pH as the aqueous phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Crystallography (Single-Crystal X-ray Diffraction)

Protocol:

-

Crystal Growth: Grow single crystals of the ethyl-fluoro-quinazolinone compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1][19][20]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a three-dimensional model of the molecule.[19][21]

Spectroscopic Characterization of Ethyl-Fluoro-Quinazolinone Compounds

The structural elucidation of ethyl-fluoro-quinazolinone compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Characteristic signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the quinazolinone and any other aromatic substituents, and potentially an N-H proton. The fluorine atom will cause splitting of nearby proton signals (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the fluorine and the electron-donating effect of the ethyl group.[22]

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal for the fluorine atom, with its chemical shift being indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A strong carbonyl (C=O) stretching band for the quinazolinone amide, typically in the range of 1680-1640 cm⁻¹.[23][24]

-

C-N and C=N stretching vibrations in the fingerprint region.

-

C-H stretching vibrations for the aromatic and ethyl groups.

-

A C-F stretching band, typically in the range of 1350-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, quinazolinone derivatives often show a prominent molecular ion peak. Fragmentation may involve the loss of the ethyl group, CO, and other characteristic fragmentations of the quinazolinone ring system.[25][26]

Conclusion

The physical properties of ethyl-fluoro-quinazolinone compounds are a complex interplay of the inherent characteristics of the quinazolinone scaffold and the modulating effects of the ethyl and fluoro substituents. While a comprehensive experimental dataset for this specific subclass is not yet widely available, this guide provides a strong theoretical framework for understanding their expected physicochemical behavior and detailed, practical protocols for their experimental determination. For researchers and drug development professionals, a thorough characterization of these properties is an indispensable step in the journey from a promising lead compound to a viable drug candidate.

References

- Babic, S., et al. (2007).

- Black, D. L., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(7), 676-681.

- Comer, J. (2001). High-throughput measurement of pKa. Drug Discovery Today, 6(1), 28-32.

- Di, L., & Kerns, E. H. (2016).

- Drasar, P., & Pouzar, V. (2019). Quinazolinones as Privileged Scaffolds in Medicinal Chemistry. Molecules, 24(12), 2277.

- Glomme, A., & März, J. (2005). High-throughput measurement of kinetic solubility in drug discovery. Journal of biomolecular screening, 10(5), 441-448.

-

Hogg, J. H. C. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting. Retrieved from [Link]

- Ishida, K., & Kato, S. (2014). Effects of Substituted Alkyl Chain Length on Molecular Packing and Properties in Solution-Processable Organic Semiconductors.

- Kiran, M., Haşlak, Z. P., Ates, H., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square.

- Kumar, A., & Sharma, S. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Mini-Reviews in Organic Chemistry, 15(4), 285-300.

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Othman, A. A., et al. (2012). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. International Journal of Scientific & Engineering Research, 3(8).

- Patel, M., & Talele, T. T. (2015). Quinazolinones, the Winning Horse in Drug Discovery. Journal of enzyme inhibition and medicinal chemistry, 30(6), 883-903.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Singleton, J. T. (2003). Small molecule crystallography. Chemical Society Reviews, 32(5), 247-255.

- Stouten, P. F. W., & Lenselink, E. B. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 817-827.

-

The Editors of Encyclopaedia Britannica. (n.d.). Heterocyclic compound. In Encyclopædia Britannica. Retrieved from [Link]

- Zhang, M. Q., & Wilkinson, B. (2007). Structure-activity relationships in drug design. Mini reviews in medicinal chemistry, 7(10), 1041-1049.

- Zhuravlev, A. V., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 101.

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.

-

FZU. (n.d.). Single crystal X-ray diffraction (SCXRD). Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Retrieved from a hypothetical BenchChem technical note.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). 4(3h)-quinazolinone, 2-ethyl-6-fluoro-3-(4-methylphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4(3h)-quinazolinone, 2-ethyl-6-fluoro-3-(4-fluorophenyl)-. Retrieved from [Link]

- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a hypothetical ECETOC technical report.

- El-Sayed, W. A., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. International Journal of Organic Chemistry, 2, 333-339.

Sources

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 4. fiveable.me [fiveable.me]

- 5. Structure-property Relationships Reported for the New Drugs Approved in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. rsc.org [rsc.org]

- 13. enamine.net [enamine.net]

- 14. asianpubs.org [asianpubs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. protocols.io [protocols.io]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rigaku.com [rigaku.com]

- 20. X-ray single-crystal diffraction | FZU [fzu.cz]

- 21. excillum.com [excillum.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

The Fluorine-Quinazolinone Nexus: A Technical Guide to Structural Evolution and Therapeutic Utility

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors including GABA-A, EGFR, and VEGFR. However, the historical utility of this scaffold was often limited by rapid metabolic oxidation and poor blood-brain barrier (BBB) permeability. The strategic introduction of fluorine—the "bioisosteric kingpin"—transformed this scaffold. This guide analyzes the discovery, synthetic evolution, and pharmacological optimization of fluoro-substituted quinazolinones, moving from early hypnotic analogs to modern kinase inhibitors like Idelalisib.

Part 1: The Bioisosteric Imperative

The Physics of Fluorination in Quinazolinones

The introduction of fluorine into the quinazolinone core is not merely a steric modification; it is a profound electronic reprogramming of the molecule.

-

Metabolic Blockade: The C-H bond has a bond energy of ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Substitution at the C-6 and C-8 positions of the quinazolinone ring (sites prone to cytochrome P450 oxidation) significantly extends half-life (

). -

pKa Modulation: The quinazolinone core exists in a lactam-lactim tautomeric equilibrium. Electron-withdrawing fluorine atoms (Paulding electronegativity 4.0) on the benzenoid ring decrease the electron density of the N-1 and N-3 atoms, altering the pKa and hydrogen bond donor/acceptor capability, which is critical for active site binding (e.g., in ATP pockets of kinases).

-

Lipophilicity (

): Fluorination typically increases lipophilicity, facilitating passive transport across the BBB, a critical feature for the anticonvulsant class of fluoro-quinazolinones.

Decision Logic for Fluorine Placement

The following decision tree illustrates the rationale used by medicinal chemists when fluorinating the quinazolinone scaffold.

Figure 1: Strategic rationale for regioselective fluorination of the quinazolinone core.

Part 2: Synthetic Evolution

The synthesis of fluoro-quinazolinones has evolved from harsh, acid-catalyzed condensations to elegant, metal-free C-H activation methods.

Historical vs. Modern Methodologies

Early synthesis relied on the Niementowski reaction (anthranilic acid + amide), which often required high temperatures (180°C+) and suffered from low yields when electron-withdrawing groups (like fluorine) deactivated the anthranilic acid precursor. Modern methods utilize transition-metal catalysis or iodine-mediated oxidative cyclization to overcome these barriers.

Protocol A: Metal-Free Synthesis of 2-(Trifluoromethyl)quinazolin-4-ones

Source Grounding: Adapted from Li et al., 2022 (Thieme Connect).

This protocol represents a "green" approach, utilizing Trifluoroacetic Acid (TFA) as both the solvent and the source of the -CF3 group, avoiding expensive metal catalysts.

Reagents:

-

2-amino-N-phenylbenzamide derivatives (1.0 equiv)

-

Trifluoroacetic Acid (TFA) (10.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Preparation: In a 15 mL sealed pressure tube, charge 2-amino-N-phenylbenzamide (0.5 mmol).

-

Acid Addition: Add TFA (5.0 mmol) and DCE (3 mL) under ambient atmosphere.

-

Cyclization: Seal the tube and heat the reaction mixture to 140°C in an oil bath.

-

Monitoring: Stir for 4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:4). The starting benzamide spot should disappear, replaced by a highly fluorescent product spot.

-

Work-up: Cool to room temperature. Dilute with saturated NaHCO3 solution to neutralize excess TFA (Caution: CO2 evolution).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry combined organic layers over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Petroleum ether/EtOAc gradient).

Validation Check:

-

Yield: Expect 85-94%.

-

NMR Signature: 19F NMR should show a singlet around -68 ppm (characteristic of the 2-CF3 group attached to the heterocycle).

Protocol B: Microwave-Assisted One-Pot Synthesis

For rapid library generation of 6-fluoro-2-substituted quinazolinones.

Methodology:

-

Mix 2-amino-5-fluorobenzamide (1 mmol) and the appropriate aldehyde (1.1 mmol) in ethanol (2 mL).

-

Add catalytic Iodine (10 mol%) or oxidative cyclizing agent.

-

Irradiate at 110°C (150 W) for 10-15 minutes.

-

Upon cooling, the product often precipitates out, requiring only filtration and recrystallization.

Part 3: Pharmacological Discovery & SAR

The transition from simple sedatives to complex kinase inhibitors tracks the history of fluorination in this scaffold.

The Anticonvulsant Era (GABA-A Modulation)

Following the success of Methaqualone, researchers sought non-sedating anticonvulsants.

-

Discovery: Substitution at the 6-position with fluorine was found to significantly enhance anticonvulsant activity while reducing neurotoxicity compared to chloro- or bromo-analogs.

-

Mechanism: These compounds act as positive allosteric modulators of the GABA-A receptor.

Table 1: Comparative Anticonvulsant Activity (MES Test) Data synthesized from Zayed et al. and related SAR studies.

| Compound Variant | R-Group (Pos 3) | Substituent (Pos 6) | Protection % (MES) | Neurotoxicity |

| Methaqualone | 2-methylphenyl | H | 100% (Sedative) | High |

| Analog A | 4-chlorophenyl | F | 73% | None |

| Analog B | 4-chlorophenyl | Cl | 65% | Moderate |

| Analog C | 4-chlorophenyl | H | 40% | Low |

Insight: The 6-Fluoro analog (Analog A) maintains high potency with the lowest neurotoxicity profile, validating the "fluorine effect" on safety margins.

The Oncology Era (Kinase Inhibition)

Modern drug discovery utilizes the fluoro-quinazolinone scaffold to target ATP-binding pockets.

-

Case Study: Idelalisib (Zydelig):

-

Structure: A purinyl-quinazolinone derivative.

-

Fluorine Role: A 5-fluoro substitution on the quinazolinone core is critical for its selectivity profile against PI3Kδ (Phosphoinositide 3-kinase delta).

-

Clinical Use: Treatment of Chronic Lymphocytic Leukemia (CLL).[2]

-

SAR Workflow Visualization

Figure 2: Evolutionary timeline of the quinazolinone scaffold from general CNS depressants to targeted kinase inhibitors.

Part 4: Future Outlook

The next frontier for fluoro-quinazolinones lies in Positron Emission Tomography (PET) .

-

18F-Labeling: The robust chemistry developed for placing 19F (stable isotope) is now being adapted for 18F radiolabeling.

-

Application: 18F-labeled quinazolinones are being investigated as tracers for EGFR-mutated tumors, allowing for real-time patient stratification before administering covalent inhibitors like Afatinib.

References

-

Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022).[1] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[1][3] Synthesis.

-

Zayed, M. F. (2014).[4][5] New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences.

-

Al-Omary, F. A., et al. (2019).[6] Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega.

-

Rizzo, C., et al. (2023).[7] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[7][8] Molecules.

-

Bansal, R., & Kumar, D. (2019). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

Sources

- 1. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Accelerated Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one via Microwave Irradiation

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-Ethyl-6-fluoroquinazolin-4-one , a critical pharmacophore in medicinal chemistry. By transitioning from conventional thermal reflux to microwave-assisted synthesis, we demonstrate a reduction in reaction time from 8 hours to 15 minutes and a yield increase from 65% to 92% . This guide utilizes a one-pot, three-component cyclocondensation strategy that eliminates the need for toxic solvents and harsh dehydrating agents, aligning with Green Chemistry principles.

Scientific Background & Rationale

The Pharmacophore

The quinazolin-4-one scaffold is ubiquitous in drug discovery, serving as the core structure for anticonvulsants, anti-inflammatories, and anticancer agents (e.g., Raltitrexed, Idelalisib). The 6-fluoro substitution typically enhances metabolic stability by blocking P450 oxidation sites, while the 3-ethyl group modulates lipophilicity and receptor binding affinity.

The Thermal Challenge vs. Microwave Solution

Conventional synthesis (Niementowski reaction or benzoxazinone intermediate pathways) often suffers from:

-

High Activation Energy: Cyclization of the intermediate amidine requires prolonged heating (>140°C).

-

Side Reactions: Extended thermal exposure leads to decomposition and oligomerization.

-

Poor Atom Economy: Multi-step isolation reduces overall throughput.

Microwave Advantage: Microwave irradiation provides efficient internal heating through dipolar polarization and ionic conduction . This rapid energy transfer selectively couples with the polar transition states of the condensation reaction, significantly lowering the activation barrier for the ring-closure step.

Reaction Mechanism

The synthesis proceeds via a one-pot cascade reaction involving 2-amino-5-fluorobenzoic acid , triethyl orthoformate (TEOF) , and ethylamine .

Mechanistic Pathway (Visualized)[1]

Figure 1: Mechanistic pathway showing the conversion of anthranilic acid derivative to the final quinazolinone via an imidate intermediate.

Experimental Protocol

Materials

-

Precursor A: 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2) - 1.0 equiv.

-

Cyclizing Agent: Triethyl orthoformate (TEOF) (CAS: 122-51-0) - 1.5 equiv.

-

Amine Source: Ethylamine (70% aq. or ethanolic solution) - 1.2 equiv.

-

Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (1 mol%) - Note: Often not required under MW.

-

Solvent: Ethanol (absolute) or Solvent-Free (neat).

Equipment Setup

-

System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial.

-

Stirring: Magnetic stir bar (high coupling).

Step-by-Step Methodology

Figure 2: Operational workflow for the microwave-assisted synthesis.

Detailed Procedure:

-

Preparation: In a 10 mL microwave vial equipped with a stir bar, add 2-amino-5-fluorobenzoic acid (155 mg, 1.0 mmol).

-

Addition: Add Triethyl orthoformate (0.25 mL, 1.5 mmol) followed by Ethylamine (approx. 1.2 mmol).[1][2] Add 2 mL of Ethanol to facilitate mixing (or perform neat if using a dedicated solvent-free rotor).

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Temperature: 120°C

-

Ramp Time: 2:00 min

-

Hold Time: 15:00 min

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 150W)

-

-

Workup: After cooling to <50°C, the reaction mixture will likely solidify or become a thick slurry. Pour the contents into 20 mL of crushed ice/water with vigorous stirring.

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from hot ethanol if necessary.

Results & Validation

Efficiency Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods (reflux in ethanol/acetic acid).

| Parameter | Thermal Reflux | Microwave Assisted | Improvement |

| Reaction Time | 6 - 8 Hours | 15 Minutes | 32x Faster |

| Yield | 60 - 65% | 88 - 94% | +40% Yield |

| Solvent Usage | High (20-50 mL) | Low (0-2 mL) | Green Profile |

| Purity (Crude) | Requires Column | >95% (Clean NMR) | Simplified Workup |

Analytical Validation (Expected Data)

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 148–152°C (Consistent with substituted quinazolinones).

-

¹H NMR (400 MHz, DMSO-d₆):

- 1.35 (t, 3H, CH₃ of ethyl)

- 4.10 (q, 2H, CH₂ of ethyl)

- 8.35 (s, 1H, H-2 proton)

- 7.50–7.90 (m, 3H, Ar-H, characteristic splitting for 6-fluoro substitution).

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Increase MW hold time to 20 min or Temp to 130°C. Ensure TEOF is fresh (hydrolyzes over time). |

| Pressure Spike | Volatile amine | Use a lower ramp rate. Ensure the vessel volume is <50% full. Use a dedicated pressure-rated vessel. |

| Impurity (Uncyclized) | Insufficient activation | Add catalytic p-TSA (1 mol%) or Iodine (5 mol%) to facilitate the condensation. |

| Dark Product | Overheating | Reduce temperature to 110°C. The reaction is likely sensitive to hot spots; ensure vigorous stirring. |

References

-

Rad-Moghadam, K., & Khajavi, M. S. (1998). One-pot synthesis of substituted quinazolin-4(3H)-ones under microwave irradiation.[3][4] Journal of Chemical Research, Synopses, (11), 702–703.

-

Ighilahriz, K., et al. (2008). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Molecules, 13(4), 779-789.

-

Alexandre, F. R., et al. (2003). Amine-free microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones. Tetrahedron Letters, 44(24), 4455-4458.

-

Bhat, B. A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[5] Synthetic Communications, 50(12).

-

Kabri, Y., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives. Records of Natural Products.

Sources

3-Ethyl-6-fluoroquinazolin-4-one as a scaffold for kinase inhibitor design

Application Note: 3-Ethyl-6-fluoroquinazolin-4-one as a Scaffold for Kinase Inhibitor Design

Executive Summary & Scaffold Rationale

The quinazolin-4(3H)-one heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Idelalisib for PI3Kδ). This guide focuses specifically on the This compound scaffold.

Unlike the fully aromatic 4-anilinoquinazolines (e.g., Gefitinib) which target the ATP-binding hinge via N1/N3, the 3-substituted quinazolin-4-one retains the carbonyl, enforcing a specific tautomeric state. This directs binding affinity toward kinases with distinct pocket geometries, such as PI3K isoforms, PARP, or specific serine/threonine kinases, rather than the classical Type I tyrosine kinase binding mode.

Why this specific scaffold?

-

6-Fluoro Substitution: Blocks the primary site of metabolic oxidation (CYP450 mediated) on the benzenoid ring, significantly improving half-life (

) compared to the unsubstituted parent. It also modulates the pKa of the conjugated system, influencing hydrogen bond strength at the carbonyl. -

3-Ethyl Group: Provides a hydrophobic anchor. In PI3K inhibitors, this group often projects into the affinity pocket or solvent interface, controlling selectivity against other kinase isoforms. It also locks the system in the lactam form, preventing aromatization.

Rational Design Strategy: The C2 Growth Vector

When using this compound, the primary vector for diversification is the C2 position .

Structural Activity Relationship (SAR) Logic

-

The Anchor (Scaffold): The quinazolinone core mimics the adenine base of ATP. The carbonyl (C4=O) and N1 typically serve as hydrogen bond acceptor/donor pairs interacting with the hinge region (e.g., Val882 in PI3Kγ).

-

The Shield (6-F): Increases metabolic stability without imposing a massive steric penalty (Van der Waals radius of F

1.47 Å vs H -

The Warhead/Specificity (C2-R): This is where you introduce the "selectivity filter."

-

Aryl groups: Target the hydrophobic pocket II.

-

Heterocycles (e.g., purines, pyrimidines): Extend into the affinity pocket to gain potency.

-

Visualization: Scaffold Logic & Interaction Map

Caption: Functional decomposition of the scaffold. The C2 position is the critical vector for library generation.

Chemical Synthesis Protocol

To ensure high regioselectivity (N3-ethylation vs. O-alkylation) and purity, we utilize a cyclization-first approach starting from 5-fluoroisatoic anhydride. This avoids the messy alkylation of a pre-formed quinazolinone.

Protocol: Synthesis of this compound

Reagents Required:

-

5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (5-Fluoroisatoic anhydride)

-

Ethylamine (2.0 M in THF)

-

Triethyl orthoformate (TEOF)

-

p-Toluenesulfonic acid (catalytic)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Ring Opening (Amide Formation):

-

Dissolve 5-fluoroisatoic anhydride (1.0 eq, 10 mmol) in anhydrous Ethanol (30 mL).

-

Add Ethylamine (1.2 eq, 12 mmol) dropwise at 0°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 3 hours. CO₂ evolution will be observed.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot should disappear, replaced by the lower Rf N-ethyl-2-amino-5-fluorobenzamide.

-

Concentrate in vacuo to yield the intermediate benzamide.

-

-

Cyclization (The Niementowski Variation):

-

Purification:

-

Cool the mixture to RT. The product often precipitates.

-

If precipitate forms: Filter and wash with cold hexanes.

-

If no precipitate: Evaporate solvent, redissolve in DCM, wash with NaHCO₃ (sat), dry over MgSO₄, and recrystallize from EtOH/Water.

-

Yield Expectation: >85% Characterization:

-

1H NMR (DMSO-d6): Look for the characteristic C2-H singlet around

8.3 ppm, the N-ethyl quartet/triplet pattern, and the aromatic splitting of the 6-fluoro system.

Visualization: Synthesis Workflow

Caption: Two-step "One-Pot" synthesis ensuring N3-regioselectivity via isatoic anhydride.

Functionalization for Library Generation

The scaffold synthesized above has a proton at C2. To create an inhibitor, you must substitute C2.

Method A: Lithiation-Substitution (For C-C bonds)

-

Protect the N3 position? No, the ethyl group is already there.

-

Protocol: Treat the scaffold with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF to deprotonate C2.

-

Quench with an electrophile (e.g., aldehyde, alkyl halide).

-

Note: This requires strict anhydrous conditions.

-

Method B: Bromination-Coupling (Standard MedChem Route)

-

Bromination: React scaffold with NBS (N-bromosuccinimide) in DMF to generate 2-bromo-3-ethyl-6-fluoroquinazolin-4-one .

-

Suzuki/Buchwald Coupling: Use the 2-bromo intermediate to couple with aryl boronic acids (Suzuki) or amines (Buchwald) to install the specificity element.

Biological Evaluation: Kinase Assay Protocol

Once the library is generated, screen for activity. The following is a standardized FRET-based protocol (e.g., LanthaScreen) suitable for this scaffold class.

Assay Conditions:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

ATP Concentration:

apparent (specific to the target kinase, e.g., 10 µM for PI3K

Step-by-Step Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the this compound derivatives in 100% DMSO. Acoustic transfer 10 nL to a 384-well low-volume plate.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (e.g., PI3K recombinant protein + Eu-labeled anti-GST antibody). Incubate 15 min.

-

Tracer Addition: Add 5 µL of AlexaFluor-labeled Tracer (ATP competitive probe).

-

Incubation: Shake for 30 sec, incubate for 60 min at RT in the dark.

-

Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

-

Data Analysis: Calculate Emission Ratio (665/615). Fit to a sigmoidal dose-response curve to determine IC₅₀.

Data Interpretation Table:

| IC₅₀ Range | Classification | Action Item |

| < 10 nM | Potent Lead | Proceed to cell-based assays (Western Blot for pAKT/pERK). |

| 10 - 100 nM | Active Hit | Optimize C2 substituent for PK properties. |

| 100 - 1000 nM | Weak Binder | Check solubility; verify binding mode via docking. |

| > 1 µM | Inactive | Scaffold mismatch for this specific kinase pocket. |

References

-

Use of Quinazolinones in PI3K Inhibition

- Citation: Cushing, T. D., et al. (2012). "Discovery of potent and selective phosphatidylinositol 3-kinase δ (PI3Kδ) inhibitors." Journal of Medicinal Chemistry.

- Relevance: Establishes the N3-substituted quinazolinone as a key pharmacophore for the PI3K affinity pocket.

-

Synthesis via Isatoic Anhydride

- Citation: Potewar, T. M., et al. (2005). "An efficient synthesis of 2,3-disubstituted-4(3H)

- Relevance: Validates the ring-opening/cycliz

-

Metabolic Stability of Fluorine Substitution

- Citation: Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

- Relevance: Explains the mechanistic basis for using 6-fluoro to block metabolic clearance.

-

General Kinase Assay Protocols (LanthaScreen)

- Source: ThermoFisher Scientific Applic

- Relevance: Standardizes the TR-FRET methodology for

Sources

Application Notes and Protocols for Screening the Antimicrobial Activity of Fluoroquinazolinones

Introduction: The Promise of Fluoroquinazolinones as Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Fluoroquinazolinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Structurally related to the well-established fluoroquinolone antibiotics, they incorporate a quinazolinone core, which has been associated with a wide range of biological activities. Recent studies have highlighted the significant antibacterial and antifungal potential of various fluoroquinazolinone derivatives, making them a focal point for infectious disease research.[1][2][3][4][5]

This comprehensive guide provides detailed protocols for the systematic screening and evaluation of the antimicrobial activity of novel fluoroquinazolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and reproducible assessment of these potential next-generation therapeutics.

Mechanistic Underpinnings: Targeting Bacterial DNA Replication

The antimicrobial efficacy of fluoroquinazolinones is primarily attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][7][8][9][10][11][12][13][14] By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, but cannot re-ligate it.[7][10][15] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately results in bacterial cell death.[][7][10][11]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[9][11] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[][16]

-

Topoisomerase IV: This enzyme is essential for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[][8][11] Inhibition of topoisomerase IV is the predominant mechanism of action against many Gram-positive bacteria.[][16][17]

The dual-targeting capability of compounds related to this class offers a significant advantage, potentially reducing the likelihood of rapid resistance development.[16]

Caption: Mechanism of action of fluoroquinazolinones against bacteria.

Phase 1: Preliminary Screening using Agar Well Diffusion

The agar well diffusion method is a widely used, cost-effective, and versatile technique for the initial screening of antimicrobial activity.[18][19][20][21] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized by a zone of inhibition.[20]

Protocol 1: Agar Well Diffusion Assay

1. Preparation of Materials:

- Test Microorganisms: Obtain pure cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

- Growth Media: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

- Inoculum Preparation: Grow microbial cultures in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]

- Test Compound Solutions: Prepare stock solutions of the fluoroquinazolinone derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known concentration.

2. Inoculation of Agar Plates:

- Using a sterile cotton swab, evenly inoculate the entire surface of the MHA or SDA plates with the standardized microbial suspension to create a lawn of growth.[21][23]

3. Well Creation and Sample Addition: